Boc-N-methyl-L-threonine

説明

Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .

Synthesis Analysis

The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis

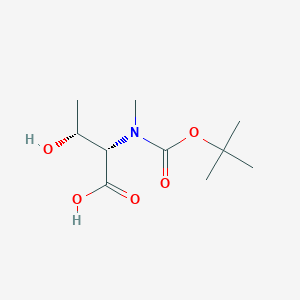

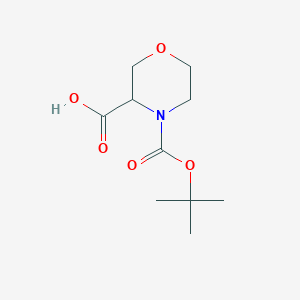

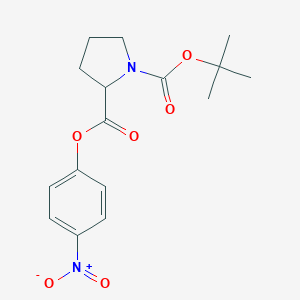

The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis

Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis

Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .科学的研究の応用

Pharmaceutical Intermediates

Boc-N-methyl-L-threonine serves as a crucial intermediate in pharmaceutical manufacturing . Its protected amino group allows for selective reactions in multi-step synthesis processes, particularly in the development of novel drugs. The compound’s stability and solubility properties make it suitable for various chemical transformations essential in drug design and development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in SPPS, a widely adopted method for peptide production . Its Boc-protected amino group prevents unwanted side reactions, ensuring the correct sequence assembly of peptides. This is particularly important for synthesizing therapeutic peptides with precise amino acid sequences.

Glycopeptide Synthesis

In the field of glycopeptide synthesis, Boc-N-methyl-L-threonine is employed due to its functional group that can be glycosylated . Glycopeptides are significant in biological processes like cell-cell recognition and immune responses, and this compound’s role is pivotal in constructing these complex molecules.

Chemical Engineering

In chemical engineering, Boc-N-methyl-L-threonine is utilized for its compatibility with various chemical reactions and processes . Its inclusion in reaction schemes is essential for developing scalable and efficient production methods for pharmaceuticals and other chemical products.

Biochemical Research

The compound is used in biochemical research to study enzyme-substrate interactions and protein structure-function relationships . Its ability to mimic natural amino acids while being inert to certain biological processes makes it an invaluable tool for probing biochemical pathways.

Alzheimer’s Disease Research

N-Methyl amino acids, including derivatives like Boc-N-methyl-L-threonine, are explored for their potential role in Alzheimer’s disease research . They are investigated for their ability to inhibit β-amyloid fibrillogenesis, which is a hallmark of Alzheimer’s disease pathology.

作用機序

Target of Action

Boc-N-methyl-L-threonine, also known as BOC-N-ME-THR-OH, is a derivative of the amino acid threonine . It is primarily used as a protective group in peptide synthesis . The primary targets of this compound are amino functions that need protection during the synthesis of multifunctional targets .

Mode of Action

The Boc group in Boc-N-methyl-L-threonine serves as a protective group for amino functions . It is introduced to the amino function through a reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group by mild acidolysis, leaving the amino function intact .

Biochemical Pathways

The primary biochemical pathway involving Boc-N-methyl-L-threonine is peptide synthesis . In this context, the Boc group provides temporary protection for the α-amino group, allowing for the selective addition of other amino acids to the peptide chain . The Boc group can be selectively removed under mild acidic conditions, allowing for the continuation of the peptide synthesis .

Pharmacokinetics

The properties of the boc group suggest that it would be stable in most biological environments until subjected to mild acidic conditions .

Result of Action

The primary result of the action of Boc-N-methyl-L-threonine is the protection of amino functions during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of complex peptides .

Action Environment

The action of Boc-N-methyl-L-threonine is influenced by the pH of the environment . The Boc group is stable under basic and neutral conditions, but can be removed under mild acidic conditions . Therefore, the efficacy and stability of Boc-N-methyl-L-threonine would be influenced by the pH of the environment.

Safety and Hazards

特性

IUPAC Name |

(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426687 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-L-threonine | |

CAS RN |

101759-72-2 | |

| Record name | Boc-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

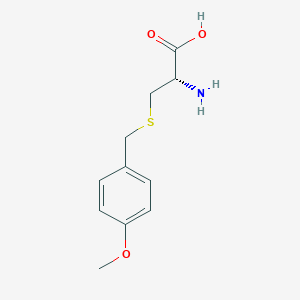

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

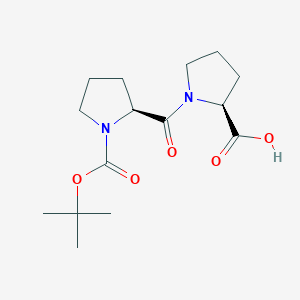

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)